Trelnarizine

Description

Contextualization within International Nonproprietary Name (INN) Systems

The International Nonproprietary Name (INN) system, managed by the World Health Organization (WHO), is crucial for providing a unique, globally recognized name for pharmaceutical substances. drugs.comwikipedia.org This system aims to ensure clear communication and safety in the prescription and dispensing of medicines worldwide. drugs.commedsafe.govt.nz An INN is also referred to as a generic name. drugs.com

Trelnarizine is identified as an INN, which signifies its recognition as a distinct pharmaceutical substance. wikipedia.org The INN system uses common stems to group pharmacologically related substances, and this compound falls under the "-izine" stem. who.intantibodysociety.org This stem is used for antihistamines/antiallergics, specifically H1 receptor antagonists, and other substances like vasodilators and antiarrhythmics. who.int this compound is chemically related to other "-izine" compounds such as pipoxizine. who.int

The assignment of an INN to this compound facilitates its clear identification by healthcare professionals and researchers globally, avoiding confusion with other drug names. drugs.com

Overview of this compound's Significance in Academic Inquiry

This compound is a difluorinated piperazine derivative with a structural similarity to flunarizine and cinnarizine. medkoo.com Its primary recognized activity is as a calcium antagonist. medkoo.com This characteristic places it within a class of compounds with significant research interest due to their potential therapeutic applications.

Academic inquiry into this compound and related compounds often involves their synthesis and the exploration of their biological activities. The synthesis of various derivatives of similar heterocyclic compounds is a common focus of research, aiming to discover new agents with potential therapeutic value. ptfarm.plderpharmachemica.comnih.gov Research into related compounds suggests potential applications in areas such as hypertension and conditions characterized by muscle spasms. ontosight.ai

The table below provides a summary of key chemical information for this compound:

| Identifier | Value |

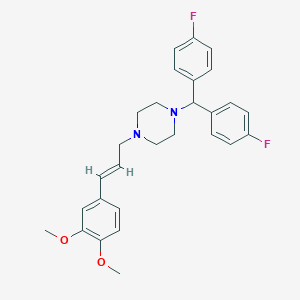

| IUPAC Name | (E)-1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)allyl)piperazine medkoo.com |

| CAS Number | 123205-52-7 medkoo.com |

| Chemical Formula | C28H30F2N2O2 medkoo.com |

| Molecular Weight | 464.557 g/mol medkoo.com |

| InChI Key | CELDOXOGIZIYPY-ONEGZZNKSA-N medkoo.com |

Propriétés

Numéro CAS |

123205-52-7 |

|---|---|

Formule moléculaire |

C28H30F2N2O2 |

Poids moléculaire |

464.5 g/mol |

Nom IUPAC |

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine |

InChI |

InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3/b4-3+ |

Clé InChI |

CELDOXOGIZIYPY-ONEGZZNKSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |

SMILES isomérique |

COC1=C(C=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |

SMILES canonique |

COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |

Autres numéros CAS |

123205-52-7 |

Synonymes |

PU 122 PU-122 |

Origine du produit |

United States |

Advanced Synthetic Strategies and Chemical Transformations of Trelnarizine

Methodologies for Trelnarizine Synthesis.

The synthesis of this compound can be approached through the convergent synthesis model, which involves the preparation of two key precursors followed by their coupling. This strategy is common for complex piperazine derivatives, allowing for modular assembly and purification of intermediates. ossila.comnih.gov

The primary precursors for this compound are 1-Bis(4-fluorophenyl)methyl piperazine and a suitably functionalized 3-(3,4-dimethoxyphenyl)-2-propenyl side chain.

Precursor 1: 1-Bis(4-fluorophenyl)methyl piperazine

This key intermediate is a fluorinated benzhydrylpiperazine. ossila.com Its synthesis typically starts from piperazine and 4,4'-difluorobenzhydryl bromide. The reaction is a nucleophilic substitution where the secondary amine of piperazine attacks the benzylic carbon of the bromide, displacing the bromide ion. The use of a base is often employed to neutralize the hydrogen bromide formed during the reaction.

Reaction Scheme for Precursor 1:

Precursor 2: 3-(3,4-dimethoxyphenyl)-2-propenyl Halide

The side chain, a substituted cinnamyl derivative, can be synthesized from 3,4-dimethoxybenzaldehyde. A common method to introduce the propenyl functionality is the Wittig reaction. lumenlearning.commnstate.eduorganic-chemistry.orgwikipedia.org In this approach, 3,4-dimethoxybenzaldehyde is reacted with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, to form 3-(3,4-dimethoxyphenyl)acrolein. Subsequent reduction of the aldehyde group, for instance with sodium borohydride, yields the corresponding allyl alcohol, (E)-3-(3,4-dimethoxyphenyl)allyl alcohol. This alcohol can then be converted to a more reactive leaving group, such as a bromide, using reagents like phosphorus tribromide or carbon tetrabromide with triphenylphosphine. prepchem.com

Reaction Pathway for Precursor 2:

3,4-Dimethoxybenzaldehyde + Phosphorus Ylide → 3-(3,4-Dimethoxyphenyl)acrolein

3-(3,4-Dimethoxyphenyl)acrolein + Reducing Agent → (E)-3-(3,4-Dimethoxyphenyl)allyl alcohol

(E)-3-(3,4-Dimethoxyphenyl)allyl alcohol + Brominating Agent → (E)-3-(3,4-Dimethoxyphenyl)allyl bromide prepchem.com

Final Assembly: Alkylation Reaction

The final step in the synthesis of this compound involves the N-alkylation of 1-Bis(4-fluorophenyl)methyl piperazine with the 3-(3,4-dimethoxyphenyl)-2-propenyl halide. nih.gov This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The nucleophilic secondary amine of the piperazine attacks the allylic carbon of the side chain, displacing the halide and forming the final this compound molecule.

Final Reaction Scheme:

Stereochemical Considerations in this compound Synthesis (e.g., (E/Z)-Trelnarizine)

The stereochemistry of this compound is centered around the double bond in the 3-(3,4-dimethoxyphenyl)-2-propenyl side chain, which can exist as either the (E) or (Z) isomer. The stereochemical outcome of the synthesis is largely determined by the stereochemistry of the alkenyl precursor.

The Wittig reaction, a key step in the synthesis of the side chain, can be tailored to favor the formation of either the (E) or (Z) isomer. organic-chemistry.orgwikipedia.org The use of stabilized ylides generally leads to the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene. organic-chemistry.org For the synthesis of a specific isomer of this compound, a stereoselective synthesis of the corresponding (E)- or (Z)-3-(3,4-dimethoxyphenyl)allyl halide is crucial. For instance, the synthesis of (E)-flunarizine, a structurally related compound, specifically utilizes the (E)-isomer of the cinnamyl side chain. nist.gov It is plausible that a similar strategy would be employed for the stereoselective synthesis of (E)-Trelnarizine. nist.govnih.gov

The separation of (E) and (Z) isomers can be achieved using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), if the synthesis results in a mixture.

Deuterated Analog Synthesis for Mechanistic Research (e.g., (E/Z)-Trelnarizine-d8)

The deuterium atoms in (E/Z)-Trelnarizine-d8 are located on the piperazine ring. A plausible synthetic route would involve the use of a deuterated piperazine starting material, such as piperazine-d8. This deuterated precursor could then be reacted with 4,4'-difluorobenzhydryl bromide to form 1-Bis(4-fluorophenyl)methyl piperazine-d8. Subsequent alkylation with the non-deuterated 3-(3,4-dimethoxyphenyl)-2-propenyl halide would yield the final deuterated product.

Inferred Synthetic Pathway for (E/Z)-Trelnarizine-d8:

Piperazine-d8 + 4,4'-Difluorobenzhydryl bromide → 1-Bis(4-fluorophenyl)methyl piperazine-d8

1-Bis(4-fluorophenyl)methyl piperazine-d8 + 3-(3,4-dimethoxyphenyl)-2-propenyl halide → (E/Z)-Trelnarizine-d8

The synthesis of deuterated compounds is of significant interest for mechanistic studies, particularly in drug metabolism research, as the deuterium substitution can alter the rate of metabolic processes (kinetic isotope effect).

Chemical Reactivity and Derivatization Studies of this compound.

The chemical reactivity of this compound is dictated by the functional groups present in its structure: the two tertiary amine groups of the piperazine ring, the aromatic rings, the ether linkages, and the carbon-carbon double bond.

While specific studies employing this compound as a model compound are not widely published, its structure presents several sites for potential chemical transformations and derivatization.

Piperazine Moiety : The tertiary amines of the piperazine ring are nucleophilic and basic. They can react with acids to form salts, such as the dihydrochloride salt. They can also be quaternized by reaction with alkyl halides.

Aromatic Rings : The fluorophenyl and dimethoxyphenyl rings can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents. The fluorine atoms and methoxy groups will direct incoming electrophiles to specific positions.

Alkene Side Chain : The double bond in the propenyl side chain is susceptible to addition reactions. For example, it can be hydrogenated to the corresponding saturated propyl chain, or it can undergo halogenation or hydrohalogenation.

Ether Groups : The methoxy groups on the phenyl ring are generally stable but can be cleaved under harsh acidic conditions.

Derivatization of this compound could be explored to modify its physicochemical properties. For instance, modification of the piperazine nitrogen that is not part of the benzhydryl group could be achieved through reactions with various electrophiles to introduce new functionalities. nih.gov Such derivatization strategies are common in medicinal chemistry to explore structure-activity relationships. xjtu.edu.cnjfda-online.com

Computational Chemistry and in Silico Investigations of Trelnarizine

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cimap.res.inresearchgate.net This technique is instrumental in understanding the interaction between a ligand, such as Trelnarizine, and its protein target at an atomic level. cimap.res.in

Virtual Screening Methodologies for Biological Target Identification (e.g., SARS-CoV-2 nsp16 2'-O-ribose Methyltransferase)

Virtual screening is a powerful computational technique utilized in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nvidia.commeilerlab.org This method has been employed to identify potential inhibitors for various biological targets, including the SARS-CoV-2 nsp16 2'-O-ribose methyltransferase. nih.gov This enzyme is crucial for the replication of the SARS-CoV-2 virus. nih.govelifesciences.orgbiorxiv.org

The process of virtual screening can be broadly categorized into structure-based and ligand-based approaches. meilerlab.org Structure-based virtual screening relies on the three-dimensional structure of the target protein to dock and score potential ligands. meilerlab.org In cases where the 3D structure of the target is unknown, ligand-based methods are used, which involve identifying molecules with similar properties to known active ligands. nvidia.com High-throughput docking of extensive compound libraries against a target's binding site is a common virtual screening strategy. nih.gov For instance, a study screened over 4,500 clinically investigated and approved drugs to find potential inhibitors of the nsp16 methyltransferase. nih.gov

Analysis of Predicted Binding Affinities and Interaction Modes

Following virtual screening and molecular docking, a critical step is the analysis of the predicted binding affinities and the specific interactions between the ligand and the protein. cimap.res.inu-strasbg.fr Scoring functions are used to estimate the binding affinity, which helps in ranking and prioritizing candidate compounds. nvidia.com These functions consider various factors, including electrostatic and van der Waals interactions, hydrogen bonding, and desolvation penalties. mdpi.com

The detailed interaction modes, such as the formation of hydrogen bonds with key amino acid residues, are crucial for understanding the mechanism of inhibition. mdpi.com For example, in the context of SARS-CoV-2 nsp16 inhibitors, interactions with residues like Tyr132 and Asp99 have been identified as important for binding. mdpi.com The reliability of these predictions is often assessed by re-docking a known co-crystallized inhibitor and comparing the predicted pose with the experimental structure. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.commedcraveonline.comwikipedia.org QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their observed activities. jocpr.com These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby guiding the design and optimization of lead molecules. jocpr.commedcraveonline.com

The development of a QSAR model typically involves selecting a set of molecules with known activities (a training set), calculating a variety of molecular descriptors, and then using statistical methods, such as multiple linear regression, to build a predictive model. mdpi.com The predictive power of the model is then validated using an external set of compounds (a test set). mdpi.com QSAR can be applied to various endpoints, including therapeutic efficacy and toxicity. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govalbany.edu By simulating the interactions between atoms, MD provides detailed information about the conformational dynamics and flexibility of proteins and protein-ligand complexes. nih.govrsc.org This technique complements molecular docking by allowing for the explicit consideration of receptor flexibility, which is often approximated in docking studies. nih.gov

MD simulations can be used both before and after docking. nih.gov Pre-docking simulations can generate a diverse ensemble of protein conformations for subsequent docking studies, while post-docking simulations can be used to refine the docked poses, assess the stability of the protein-ligand complex, and calculate more accurate binding free energies. nih.govnih.gov These simulations can reveal how a ligand affects the protein's dynamics and can help to elucidate the energetic factors driving the binding process. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. wikipedia.orglsu.edunorthwestern.edu DFT is a widely used method in computational chemistry for predicting a wide range of molecular properties. mdpi.commdpi.com It can be used to understand the effects of different chemical groups on the electronic properties of a molecule, which in turn can influence its reactivity and interaction with biological targets. nih.gov

In the context of drug design, quantum chemical calculations can provide insights into the electronic nature of ligand-receptor interactions. For example, DFT can be used to calculate properties such as electrostatic potentials and orbital energies, which are important for understanding binding. nih.gov These methods are also employed to study reaction mechanisms and to calculate thermochemical data. lsu.edu

In Vitro Pharmacological and Biochemical Characterization of Trelnarizine

Enzyme Activity Modulation and Inhibition Studies (e.g., nsp16 2'-O-ribose Methyltransferase Inhibition)

The investigation of how a chemical compound modulates the activity of specific enzymes is a fundamental aspect of pharmacology. cenmed.com These studies are crucial for identifying the mechanism of action and therapeutic potential of a new molecular entity. A key example of an enzyme target in modern drug discovery is the nsp16 2'-O-ribose methyltransferase, particularly relevant in the context of viral diseases.

The nsp16 2'-O-methyltransferase (2'-O-MTase) is an enzyme crucial for the replication and survival of certain viruses, such as coronaviruses. wikidata.orgwikidata.org This enzyme modifies the 5' cap of viral RNA through a process called 2'-O-methylation, which uses S-adenosyl-L-methionine (SAM) as a methyl donor. wikidata.orgwikidata.org This modification helps the virus evade the host's innate immune system, making the enzyme a prime target for antiviral drug development. wikidoc.orgfishersci.com Inhibition of nsp16 can lead to decreased viral replication and an enhanced immune response against the virus. wikidoc.orgwikipedia.org Researchers have identified inhibitors of this enzyme, such as Sinefungin, through various screening methods. wikidata.org

Despite the importance of enzyme inhibition studies, a review of the available scientific literature reveals no specific research investigating the activity of Trelnarizine against nsp16 2'-O-ribose methyltransferase or any other specified enzyme. Therefore, its profile as an enzyme modulator remains uncharacterized.

Cellular and Molecular Pathway Investigations

Studies on Cellular Models Relevant to Identified Biological Targets

In vitro cellular models are indispensable tools in drug discovery for evaluating the biological effects of a compound in a system that mimics a specific disease or physiological state. wikipedia.orgwikipedia.org These models, which can range from engineered cell lines like HEK-293 to primary cells derived from tissues, allow for the study of a compound's impact on its intended biological targets within a cellular context. wikipedia.orgnih.gov Such studies provide critical information on the compound's mechanism of action and help to bridge the gap between simple biochemical assays and more complex in vivo experiments. wikipedia.orgnih.gov

The selection of a cellular model is dependent on the biological target being investigated. For instance, in oncology research, various cancer cell lines are used to assess the anti-proliferative effects of a new compound. nih.gov For neurological drug candidates, neuronal cell lines or primary neurons are employed to study effects on receptors and signaling pathways relevant to the central nervous system. fishersci.ca While these methods are standard in pharmacological profiling, there is no documented evidence in the scientific literature of specific cellular models being used to investigate the biological targets of this compound.

Elucidation of Molecular Mechanisms within Cellular Systems

The primary goal of molecular mechanism studies is to define the precise signaling pathways and molecular interactions through which a compound exerts its effects. wikidata.orgnih.gov These investigations are critical for a comprehensive understanding of a drug's function and for predicting its potential therapeutic efficacy and side effects. Research in this area often focuses on signal transduction pathways, which are the cascades of molecular events that follow a drug binding to its receptor. wikidata.orgnih.gov

Key areas of investigation include the modulation of protein-protein interactions, the activation or inhibition of kinase cascades, and the regulation of gene transcription. mims.comsigmaaldrich.com For example, studies might explore a compound's influence on well-established pathways like the PI3K/Akt/mTOR or NF-κB pathways, which are involved in cell growth, inflammation, and survival. nih.govnih.gov Elucidating these mechanisms often involves a combination of genetic, biochemical, and biophysical techniques. wikidata.org To date, the specific molecular mechanisms of this compound within cellular systems have not been reported in the available literature.

Receptor Binding and Ligand-Target Interaction Research (e.g., Dopamine D2 receptor interactions for chemically related compounds)

Receptor binding assays are fundamental in pharmacology for quantifying the affinity of a ligand (drug) for its molecular target. mims.comguidetopharmacology.org While direct receptor binding data for this compound is not available, studies on chemically related compounds can offer valuable insights into its potential pharmacological profile. One such area of interest is the interaction with dopamine receptors, given that structurally related compounds have shown activity at these sites.

Flunarizine, a piperazine derivative with structural similarities to this compound, has been studied for its interaction with dopamine D1 and D2 receptors. wikipedia.orgwikidata.org An in vitro study using rat striatum preparations demonstrated that flunarizine competitively inhibits the binding of [3H]spiperone, a classic D2 receptor antagonist radioligand. wikidata.org The same study also assessed its affinity for the D1 receptor using [3H]SCH 23390 as the radioligand. wikidata.org The results indicated that flunarizine is a fairly potent dopamine D2 receptor antagonist. wikidata.org This interaction with the D2 receptor has been proposed as a possible explanation for some of the extrapyramidal side effects observed in patients treated with flunarizine. wikidata.org

The binding affinities from this research are summarized in the table below.

| Compound | Receptor | Radioligand | K_i (nM) |

| Flunarizine | Dopamine D2 | [3H]spiperone | 112 ± 9 |

| Flunarizine | Dopamine D1 | [3H]SCH 23390 | 532 ± 39 |

| Data sourced from Ambrosio and Stefanini (1991). wikidata.org |

This data on a chemically related compound suggests that the dopamine D2 receptor is a plausible, albeit unconfirmed, target for this compound. Further research, including direct radioligand binding assays and functional studies, would be necessary to confirm and characterize the interaction of this compound with dopamine receptors and other potential targets. The interaction of D2 receptors with other proteins, such as the dopamine transporter (DAT), further highlights the complexity of the molecular pathways that could be involved. wikipedia.org

Advanced Formulation Science and Drug Delivery Research for Trelnarizine

Design and Development of Novel Formulations for Controlled Release

The development of novel formulations is crucial for optimizing the therapeutic efficacy of active pharmaceutical ingredients (APIs). Controlled-release (CR) dosage forms are designed to release a drug at a predetermined rate to maintain a constant drug concentration in the body over an extended period. avtomatik-qapi.az This approach can improve patient compliance, reduce side effects, and enhance therapeutic outcomes compared to immediate-release (IR) formulations. For water-soluble drugs that are easily absorbed, CR formulations can be particularly advantageous. arabsciencepedia.org

Trelnarizine has been identified as a candidate for controlled-release formulations in patents that describe technologies for extending drug delivery to once-daily administration. arabsciencepedia.orgchem960.com These technologies aim to prolong the release of the active substance for periods ranging from 3 to 8 hours or more. arabsciencepedia.org However, specific research studies detailing the design, development, and performance of a controlled-release formulation exclusively for this compound are not extensively documented in publicly accessible literature.

Controlled absorption systems are a cornerstone of controlled-release technology, designed to modulate the rate and extent of drug uptake from the gastrointestinal tract. arabsciencepedia.org The rate of drug absorption from a solid dosage form is highly dependent on the dissolution of the API. If the dissolution process is slower than the absorption, it becomes the rate-limiting step.

Research in this area focuses on understanding and manipulating the dissolution rate to achieve a desired therapeutic profile. The Noyes-Whitney equation is fundamental in this context, showing that the dissolution rate is proportional to the surface area of the drug particles. For poorly soluble drugs, enhancing the dissolution rate is a primary goal to improve bioavailability.

This compound is mentioned in patents for controlled absorption particulate formulations, suggesting its potential suitability for such systems designed for timed release. arabsciencepedia.orgchem960.com These systems often rely on polymers and specialized coatings to manage where and when the drug is released. Despite these mentions, specific experimental data on the dissolution rate and controlled absorption characteristics of this compound were not found in the reviewed search results.

Particulate delivery systems, such as microparticles, are a significant area of drug delivery research. These systems, with particle sizes typically in the 1-1000 µm range, can encapsulate a drug within a polymer matrix to protect it and control its release. They offer numerous advantages, including the potential for sustained release, improved stability, and targeted delivery. Various natural and synthetic polymers are used to create these particles, which can be administered through different routes.

Controlled Absorption Systems and Dissolution Rate Research[15][23][27].

Lyophilization Processes for this compound Stabilization and Reconstitution

Lyophilization, or freeze-drying, is a common and critical process for enhancing the long-term stability of pharmaceutical products, especially those unstable in aqueous solutions. The process involves freezing the product, followed by primary drying (sublimation of ice under vacuum) and secondary drying (desorption of unfrozen water). This results in a dry, stable powder or "cake" that has an extended shelf life and can be stored at room temperature.

The process is particularly beneficial for sensitive biological molecules and can also be applied to small molecules to improve stability. Patents covering lyophilization processes for a wide array of pharmaceutical compounds, including this compound, have been granted, indicating its potential for this type of formulation. arabsciencepedia.org These patents often describe methods to produce a stable, readily reconstitutable lyophilizate. arabsciencepedia.org Despite this, specific research detailing the optimization of a lyophilization cycle for this compound or its stability profile in a lyophilized state is not described in the available literature.

An ideal lyophilized product should exhibit certain key characteristics, including an elegant cake appearance, long-term stability, and short reconstitution time. Reconstitution is the process of dissolving the lyophilized powder with a sterile diluent to prepare it for administration. Reliable and gentle reconstitution is crucial to ensure the quality of the medication is not compromised.

The time required for reconstitution can be influenced by the formulation's composition and the concentration of the active ingredient. For instance, high-concentration antibody formulations can have significantly longer reconstitution times. The ultimate goal is a lyophilizate that dissolves rapidly and completely, restoring the drug to its intended solution properties. While these are universal goals for any lyophilized drug product, specific research data on the lyophilizate characteristics and reconstitution properties of this compound formulations were not identified in the search results.

Investigation of Drug-Excipient Interactions in Formulation Development

The study of drug-excipient compatibility is a critical step in the preformulation stage of pharmaceutical development. Excipients, though often considered inert, can interact physically or chemically with the API, potentially affecting the stability, manufacturability, and performance of the final product. These interactions can lead to drug degradation or alter physical properties like dissolution rate and bioavailability.

Compatibility studies are essential for selecting appropriate excipients and are a regulatory requirement for new drug applications. Analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) are commonly used to detect and characterize these interactions. While this is a fundamental activity for any drug development program, specific compatibility studies published for this compound with common pharmaceutical excipients were not found.

Polymers play a vital role in modern drug delivery, particularly in controlled-release formulations and the stabilization of amorphous solid dispersions (ASDs). Drug-polymer interactions, such as hydrogen bonding, are crucial for achieving high drug loading, inhibiting recrystallization of the amorphous drug, and modulating the drug release profile.

The strength and nature of these interactions can significantly impact the physical stability and dissolution performance of the formulation. For example, strong electrostatic interactions between a polymer and a drug can sometimes lead to the formation of insoluble complexes, which might negatively affect the drug's release. Understanding these molecular interactions, often studied using computational modeling and spectroscopic methods, is key to designing effective polymer-based drug delivery systems. Research specifically detailing the interaction mechanisms between this compound and various drug-binding polymers has not been reported in the available public literature.

Innovation in Drug Delivery Technologies for this compound (e.g., Polymer Coatings, Hydrogels)

The advancement of pharmaceutical formulation science is critical for optimizing the therapeutic efficacy and patient compliance of drug molecules. For the compound this compound, innovations in drug delivery, specifically through the use of polymer coatings and hydrogels, represent a promising frontier. Although specific research on the formulation of this compound using these advanced systems is not extensively documented in publicly available literature, the principles of these technologies offer a clear framework for its potential development into a more effective therapeutic agent.

Polymer coatings and hydrogels are at the forefront of controlled-release technologies, designed to modulate the release of an active pharmaceutical ingredient (API) to maintain drug concentrations within the therapeutic window for an extended period. antibodysociety.org This can lead to reduced dosing frequency, minimized side effects, and improved patient adherence. arabsciencepedia.org

Polymer Coatings for Controlled Release

The application of a polymer coating to a solid dosage form, such as pellets or tablets, is a well-established method for controlling drug release. arabsciencepedia.org These coatings can be designed to be insoluble, forming a membrane that allows the drug to diffuse out at a controlled rate, or they can erode slowly, releasing the drug as the polymer matrix dissolves. wikitrans.net The use of polymer blends can further refine drug release patterns and improve the mechanical properties and stability of the dosage form. arabsciencepedia.org

For a compound like this compound, a polymer coating could be engineered to provide a sustained-release profile. This would be particularly beneficial in managing chronic conditions where consistent plasma levels of the drug are required. The choice of polymer is crucial and would depend on the physicochemical properties of this compound. For instance, ethyl cellulose is a hydrophobic polymer often used in creating diffusion-controlling membranes. e-biochem.com The inclusion of hydrophilic polymers can act as pore-formers, allowing for the modulation of the drug release rate. antibodysociety.org

The development of such a formulation would involve a systematic approach, starting with the characterization of this compound's properties, followed by the selection of appropriate polymers and plasticizers, and culminating in in-vitro dissolution studies to establish a predictable release profile. wikitrans.net

Hydrogel-Based Drug Delivery Systems

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. who.int Their biocompatibility and tunable properties make them ideal candidates for drug delivery. Hydrogels can be designed to release drugs in response to specific stimuli, such as pH or temperature, which allows for targeted and controlled drug delivery.

The incorporation of this compound into a hydrogel system could offer several advantages. For topical or localized delivery, a this compound-loaded hydrogel could provide sustained release directly at the site of action, potentially reducing systemic side effects. For oral administration, hydrogels can be designed to protect the drug from the harsh environment of the stomach and facilitate its release in the intestine. arabsciencepedia.org

Recent innovations in hydrogel technology include the development of in-situ gelling systems, which are administered as a liquid and transform into a gel at body temperature. This approach is minimally invasive and ensures that the drug depot is localized at the target site. The encapsulation of drugs within nanoparticles that are then dispersed in a hydrogel matrix is another advanced strategy to achieve fine-tuned control over the release kinetics.

The table below summarizes the potential characteristics and advantages of formulating this compound in these advanced drug delivery systems, based on the general properties of these technologies.

Table 1: Potential Formulation Characteristics of this compound in Advanced Drug Delivery Systems

| Delivery System | Potential Formulation Strategy | Key Advantages for this compound |

| Polymer Coatings | Microparticulate core of this compound with a diffusion-controlling or erodible polymer coating. | - Sustained and controlled oral delivery. - Reduced dosing frequency. - Minimized peak-to-trough fluctuations in plasma concentration. |

| Hydrogels | Incorporation of this compound into a stimuli-responsive (e.g., pH, temperature) hydrogel matrix. | - Potential for targeted delivery (e.g., topical, gastrointestinal). - Biocompatible and biodegradable. - Protection of the drug from degradation. |

Preclinical Research Paradigms and Translational Approaches for Trelnarizine

Target Validation and Mechanism-of-Action Studies in Preclinical Models (excluding in vivo efficacy or toxicity assessments)

Target validation is a foundational step in drug discovery, aimed at demonstrating that modulating a specific biological target can achieve a therapeutic benefit within an acceptable safety margin. vrachi.name For Trelnarizine, this process would begin by confirming its presumed biological targets using various in vitro preclinical models. Although its exact pharmacology is not widely documented, some databases classify it alongside H2 histamine receptor antagonists. teknokrat.ac.idarabsciencepedia.orgmims.com Further research has suggested it may possess other activities, potentially similar to the antihypertensive agent rilmenidine or the spasmolytic compound treptilamine.

Mechanism-of-action (MoA) studies run parallel to target validation to elucidate how the compound produces its effect at a molecular level. pharmakb.comnih.gov These studies are critical for understanding both on-target and potential off-target effects.

Preclinical In Vitro Approaches for this compound:

Receptor Binding Assays: To validate this compound's affinity and selectivity, competitive binding assays would be conducted. These tests would measure its ability to displace known radiolabeled ligands from a panel of receptors, including histamine (H1, H2, H3), adrenergic, and imidazoline receptors, providing quantitative data like Ki (inhibition constant) values. mims.com

Functional Cell-Based Assays: Once binding is confirmed, functional assays in engineered cell lines expressing the target receptor are performed. For an H2 receptor antagonist, this could involve measuring changes in cyclic AMP (cAMP) levels in response to histamine stimulation. For potential antihypertensive action via imidazoline receptors, assays could measure downstream signaling pathways. vrachi.name

Enzyme Inhibition Assays: If this compound were hypothesized to act on an enzyme, specific enzymatic assays would be developed to measure its inhibitory activity and determine its mode of inhibition.

Genomic and Proteomic Approaches: Modern techniques like CRISPR or RNAi could be used in customized cell models to knock down the expression of a hypothesized target. nih.gov Observing whether the cellular response to this compound is lost would provide strong evidence for the target's role in the drug's MoA.

These in vitro studies are conducted without assessing whole-organism efficacy or toxicity and are designed to build a strong, data-driven foundation for the compound's biological activity. nih.govavtomatik-qapi.az

Strategies for Drug Repurposing Research Involving this compound

Drug repurposing, or repositioning, is a strategy to identify new therapeutic uses for existing or investigational drugs, which can significantly save time and cost compared to traditional drug development. fishersci.caciteab.com This approach is particularly valuable as the safety and pharmacokinetic profiles of the drugs are often already partially established. citeab.comguidetopharmacology.org Repurposing strategies can be broadly categorized into computational and experimental approaches. wikipedia.org

Given the limited data on this compound, both approaches would be viable.

Computational Repurposing: In silico methods use computational algorithms to predict new drug-target interactions based on various data sources, including chemical structure, genomic data, and biological pathways. wikipedia.org this compound has been included in such computational screening efforts. For instance, in a study aimed at identifying potential inhibitors of the SARS-CoV-2 nsp16 methyltransferase, this compound was screened along with over a thousand other compounds.

| Compound | Screening Target | Binding Score (AutoDock) | Reference |

|---|---|---|---|

| This compound | SARS-CoV-2 nsp16 | -8.2 | sci-hub.se |

This type of result provides a starting point for further experimental validation. sci-hub.se

Experimental Repurposing (Phenotypic Screening): This strategy involves testing a compound in disease-relevant cellular or biochemical assays without a preconceived hypothesis about its mechanism. wikipedia.org Based on inferred similarities to other agents, this compound could be screened for:

Antihypertensive Effects: Based on its potential similarity to rilmenidine, it could be tested in in vitro models relevant to blood pressure regulation, such as assays measuring vasodilation in isolated blood vessel rings. wikipedia.org

Spasmolytic Activity: Drawing from comparisons to treptilamine, its effects could be evaluated in assays using isolated smooth muscle preparations (e.g., from the intestine or trachea) to measure relaxation of induced contractions. wikipedia.org

Successful "hits" from these repurposing screens would then undergo rigorous target deconvolution and MoA studies as described in the previous section.

Assay Development and High-Throughput Screening in Early Drug Discovery Phases

Assay development and high-throughput screening (HTS) are cornerstones of the early drug discovery process, enabling the rapid testing of thousands to millions of compounds to identify "hits"—molecules that interact with a biological target in a desired way. yachaytech.edu.ec

Assay Development: The first step is to create a robust and reliable assay suitable for automation. For this compound's potential targets, this could involve:

Biochemical Assays: These measure the function of purified molecules. A fluorescence polarization (FP) assay, for example, could be developed to detect the binding of this compound analogues to a purified receptor protein.

Cell-Based Assays: These measure a response in living cells, offering more physiologically relevant data. An example is a reporter gene assay where cells are engineered to produce a detectable signal (e.g., luminescence) when a specific receptor is activated or inhibited.

The developed assay must be validated and miniaturized (typically to 384- or 1536-well plate formats) to make it cost-effective and suitable for robotic handling.

High-Throughput Screening (HTS): Once a suitable assay is developed, an HTS campaign can be initiated. The goal is to screen large compound libraries to identify initial hits.

| Stage | Objective | Key Activities | Reference |

|---|---|---|---|

| 1. Primary Screen | Identify all compounds showing any activity ("hits"). | Automated screening of a large, diverse compound library using the primary assay. | |

| 2. Hit Confirmation | Confirm the activity of initial hits. | Re-testing the initial hits in the same assay to ensure reproducibility. | |

| 3. Dose-Response Analysis | Determine the potency of confirmed hits. | Testing hits across a range of concentrations to generate a dose-response curve and calculate values like IC50 or EC50. | yachaytech.edu.ec |

| 4. Secondary & Counter-Screens | Eliminate false positives and characterize specificity. | Using different assay formats (e.g., an ELISA as a follow-up to an FP assay) and testing against related targets to ensure selectivity. |

The validated hits emerging from this process serve as the starting point for medicinal chemistry efforts to optimize their properties into lead compounds.

Bioanalytical Method Development for Research Quantitation (e.g., In Vitro Dissolution Measurement)

Bioanalytical method development involves creating and validating procedures to accurately quantify a drug in a given matrix. While often associated with measuring drug levels in biological fluids like plasma, these methods are also essential for fundamental in vitro research. Developing a reliable method to quantify this compound is a prerequisite for many preclinical studies.

Method Development and Validation: The goal is to establish a robust, accurate, and precise method, typically using techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). arabsciencepedia.org The development process defines the optimal conditions for analyte quantification. This is followed by a full validation to ensure the method is suitable for its intended purpose, assessing key parameters.

| Parameter | Description | Reference |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | |

| Accuracy | The closeness of the determined value to the nominal or known true value. | |

| Precision | The closeness of agreement among a series of measurements from the same sample. | |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte over a specific range. | |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | |

| Stability | The chemical stability of the analyte in a given matrix under specific storage and processing conditions. |

Application in In Vitro Dissolution Measurement: One critical in vitro application for a validated analytical method is dissolution testing. This test measures the rate and extent to which a drug from a solid dosage form (like a tablet) dissolves in a liquid medium. For a sparingly soluble compound, understanding its dissolution profile is key to predicting its potential absorption characteristics.

The process involves placing the solid form in a dissolution apparatus (e.g., USP Apparatus 2, the paddle apparatus) containing a specific dissolution medium (e.g., a buffer solution at a physiological pH). teknokrat.ac.id Samples of the medium are withdrawn at set time points, and the validated bioanalytical method is used to quantify the concentration of dissolved this compound. The results are plotted as the percentage of drug dissolved over time, creating a dissolution profile. This profile is crucial for formulation development and quality control.

Emerging Research Perspectives and Future Directions for Trelnarizine

Identification of Novel Biological Targets and Potential Therapeutic Areas for Investigation

Trelnarizine is a chemical compound whose full therapeutic potential is still under investigation. Inferences from chemically related substances suggest several promising avenues for research. Based on its relation to compounds like treptilamine and rilmenidine, this compound may possess spasmolytic and antihypertensive properties. ontosight.ai This suggests its potential application in treating conditions characterized by muscle spasms and hypertension. ontosight.airesearchgate.net The proposed mechanism for hypertension treatment could be similar to that of rilmenidine, which acts as a vasodilator and an inhibitor of the adrenergic nervous system. ontosight.ai

Furthermore, the study of related compounds indicates a potential role for this compound in the treatment of parkinsonism. ontosight.airesearchgate.net The antihistaminic properties of chemically similar molecules also open up possibilities. For instance, H1 receptor antagonists are known to be involved in a variety of physiological processes. wikipedia.orgwikipedia.org The H3 receptor, another potential target, is expressed in the central nervous system and modulates the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine. This makes it a promising target for cognitive and sleep disorders. Exploring this compound's interaction with these and other receptors could uncover novel therapeutic uses.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by rapidly analyzing vast datasets to identify new therapeutic applications for existing compounds. guidetopharmacology.orgconductscience.com These computational approaches can predict interactions between molecules and biological targets, significantly accelerating the initial phases of research. guidetopharmacology.org

A notable example of this approach involves this compound in the search for treatments for SARS-CoV-2. In a large-scale virtual screening study, researchers used computational docking to evaluate the potential of thousands of therapeutic drugs to inhibit a key viral enzyme, 2'-O-ribose methyltransferase (nsp16). semanticscholar.org this compound was identified as one of the compounds with a favorable predicted binding energy to the enzyme's active site. semanticscholar.org

Below is a table showing the results for this compound and other top-ranked compounds from the study.

This type of in silico research highlights how AI can quickly pinpoint candidates like this compound for further preclinical investigation, saving time and resources in the drug repurposing pipeline. semanticscholar.org

Exploration of Stereoisomeric and Analog Research Spaces for Enhanced Selectivity and Potency

The spatial arrangement of atoms within a molecule, known as stereoisomerism, can have a profound impact on its biological activity. Molecules with the same chemical formula but different three-dimensional structures are called stereoisomers, and they can interact differently with biological targets. Research has shown the existence of stereoisomers for this compound, specifically (E/Z) isomers. google.com

The exploration of these different isomeric forms is a critical area of research. For example, in the related compound doxepin, the cis or (Z) isomer, known as cidoxepin, is considered to have more potent antidepressant activity than the trans (E) isomer. iiab.mewikipedia.org This demonstrates that isolating and studying specific stereoisomers of this compound could lead to the discovery of a more selective or potent therapeutic agent.

Furthermore, the development of chemical analogs—molecules that are structurally similar to this compound but with targeted modifications—represents another key research direction. Creating analogs allows medicinal chemists to fine-tune the properties of a compound to improve its efficacy, reduce side effects, or alter its interaction with biological targets. This approach has been successfully used to develop potent and selective inhibitors for various therapeutic targets. By systematically modifying the this compound structure, researchers can explore how different chemical groups influence its activity, potentially leading to new and improved drug candidates.

Interdisciplinary Research Collaborations and Knowledge Translation in Chemical Biology

The journey of a compound like this compound from a laboratory chemical to a potential therapeutic agent exemplifies the necessity of interdisciplinary research and effective knowledge translation. researchgate.net Chemical biology sits at the crossroads of multiple scientific fields, merging chemistry with cell biology, pharmacology, and computational science to unravel and manipulate biological processes. ircbc.ac.cnucsb.edustevens.edunih.gov The investigation into this compound's future applications requires precisely this type of collaborative effort.

For instance, the identification of novel therapeutic targets (Section 7.1) relies on biologists and pharmacologists. The use of AI to screen the compound against new diseases (Section 7.2) involves computational scientists and bioinformaticians. semanticscholar.org Meanwhile, the synthesis and study of its stereoisomers and analogs (Section 7.3) are the domain of synthetic and medicinal chemists. google.com

Knowledge translation is the critical process that bridges the gap between these basic research discoveries and their practical application in healthcare. conductscience.comcsic.esuwaterloo.ca It involves a dynamic exchange of information between academic researchers, industry partners, and clinicians to ensure that promising findings are advanced through the development pipeline. researchgate.net The successful development of this compound for new therapeutic indications would depend on a seamless collaboration where laboratory findings are effectively translated into preclinical and eventually clinical testing, highlighting the importance of a connected, interdisciplinary ecosystem in modern drug discovery. csic.es

Table of Mentioned Compounds and PubChem CIDs

Q & A

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.